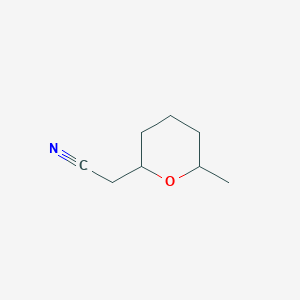

2-(6-Methyloxan-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-Methyloxan-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H13NO . Its CAS number is 343868-07-5 .

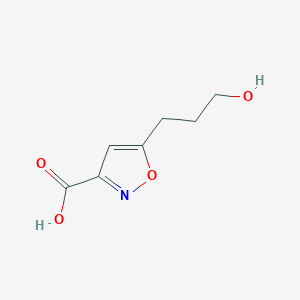

Molecular Structure Analysis

The molecular structure of “2-(6-Methyloxan-2-yl)acetonitrile” consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight is approximately 139.19 .Aplicaciones Científicas De Investigación

Organic Synthesis and Intermediate Production

2-(6-Methyloxan-2-yl)acetonitrile serves as a key compound in organic synthesis, particularly in the preparation of nitrogen heterocycles. Its utility is highlighted in the synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, which acts as a precursor for various nitrogen heterocycles. This compound is produced via the treatment of salts of (tert-butyl-NNO-azoxy)(hydroxyimino)acetonitrile with NH2OTs, showcasing a novel method for reducing an oxime group to a methylene unit. This synthesis not only provides a valuable route for generating heterocyclic compounds but also opens new avenues for chemical research and development (Klenov et al., 2016).

Photocatalysis and Oxygenation Reactions

The compound has found applications in photocatalytic reactions, particularly in the oxygenation of organic substrates. Research demonstrates the capability of 2-(6-Methyloxan-2-yl)acetonitrile derivatives to facilitate photocatalytic oxygenation processes. This is exemplified in studies where visible light irradiation of specific acridinium ions in an O2-saturated acetonitrile solution leads to the oxygenation of anthracenes and olefins, producing oxygenated products such as dioxetanes and ketones. These reactions not only underscore the compound's role in photocatalytic processes but also its potential in environmental and synthetic chemistry applications (Kotani, Ohkubo, & Fukuzumi, 2004).

Advanced Materials and Polymer Research

In the realm of material science, 2-(6-Methyloxan-2-yl)acetonitrile contributes to the development of advanced materials. Its involvement in the synthesis of organic aerogels highlights its importance. A specific method leverages acetonitrile as a solvent to prepare 5-methylresorcinol and formaldehyde-based organic aerogels, using a benzoic acid derivative as a catalyst. This process underscores the compound's utility in creating materials with unique properties, such as high porosity and specific surface area, which have implications for insulation, catalysis, and adsorption technologies (Peikolainen et al., 2012).

Electrochemistry and Conductive Polymers

Moreover, 2-(6-Methyloxan-2-yl)acetonitrile plays a pivotal role in electrochemistry and the development of conductive polymers. An instance of its application is found in the electrooxidation process leading to the formation of poly(2-methyl-5-amino-1,4-naphthoquinone) films. These films exhibit conducting properties in both negative and positive potential ranges, showcasing the compound's potential in creating functional materials for electronic and optoelectronic devices (Hubert et al., 2002).

Propiedades

IUPAC Name |

2-(6-methyloxan-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-2-4-8(10-7)5-6-9/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFQNITLTPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyloxan-2-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2993341.png)

![2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2993344.png)

![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)

![4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2993355.png)